molecular formula C18H9Cl2F2N3S B2735528 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-38-4

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

Cat. No.: B2735528
CAS No.: 477297-38-4
M. Wt: 408.25
InChI Key: ZUIQXPIETQEAJU-DHZHZOJOSA-N
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Description

(E)-2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with halogenated aryl groups.

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F2N3S/c19-13-3-1-10(5-14(13)20)17-9-26-18(25-17)11(7-23)8-24-12-2-4-15(21)16(22)6-12/h1-6,8-9,24H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIQXPIETQEAJU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step may include the formation of a thiazole ring through the reaction of 3,4-dichloroaniline with thioamide under acidic conditions. Subsequent steps involve coupling with an acrylonitrile derivative to produce the final product. This synthetic pathway is essential for understanding the compound's structure-activity relationship (SAR).

The biological activity of this compound can be attributed to its structural components, particularly the thiazole and dichlorophenyl groups. These moieties are known to interact with various molecular targets, potentially modulating enzyme activity and cellular signaling pathways. For instance, studies indicate that compounds with similar structures exhibit significant inhibition of enzymes related to cancer proliferation and inflammation.

Biological Activities

Research has demonstrated that this compound exhibits several key biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting various cancer cell lines. For example, it demonstrated an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against breast cancer T47D cells .
  • Antioxidant Properties :
    • It has been found to possess antioxidant activity, which is crucial for preventing oxidative stress-related damage in cells .
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for several metabolic enzymes, including acetylcholinesterase (AChE), which is significant for neurological applications .

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/TargetIC50 Value (µM)
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3
Enzyme InhibitionAChE0.06
AntioxidantVarious Cell LinesNot specified

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in a clinical context:

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest, against a range of cancer cell lines. The results indicated significant growth inhibition in HCT-116 and T47D cells, suggesting potential for further development as an anticancer agent .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of thiazole derivatives against neurodegenerative diseases by assessing their ability to inhibit AChE activity. The results showed that these compounds could be promising candidates for treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Halogenated Aryl Groups

The compound’s dichlorophenyl and difluorophenyl substituents distinguish it from analogs like (E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (), which replaces halogens with methoxy and nitro groups. Key differences include:

  • Electron-Withdrawing vs. In contrast, methoxy groups in ’s compound are electron-donating, which may reduce reactivity but improve solubility .
  • Steric and Conformational Profiles : The perpendicular orientation of one fluorophenyl group in isostructural analogs () suggests that bulky substituents can disrupt planarity, affecting molecular stacking in crystalline phases or interaction with biological targets .

Thiazole-Acrylonitrile Core Modifications

Compared to 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), the target compound lacks a triazole-pyrazole extension but retains the thiazole’s rigidity. This simplification may enhance synthetic accessibility while maintaining π-π stacking capabilities critical for solid-state applications .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Potential Applications Reference
(E)-2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile 3,4-DCl-Ph, 3,4-DF-PhNH Planar thiazole-acrylonitrile, EWGs Pesticides, Materials Inferred
(E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile () 3,4-DiOMe-Ph, 4-NO₂-Ph Electron-donating + nitro EWG Optoelectronics, Agrochemicals
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... Cl-Ph, F-Ph, Triazole-pyrazole Non-planar fluorophenyl, complex extension Crystallography, Drug Design
Etaconazole () 2,4-DCl-Ph, Triazole Triazole fungicide Agriculture

Research Findings and Implications

Halogenation vs. Bioactivity : Dichloro/difluoro substitution may improve pesticidal efficacy compared to methoxy/nitro analogs, as seen in triazole fungicides () .

Conformational Flexibility : The perpendicular fluorophenyl group in ’s analogs highlights the role of substituent orientation in modulating intermolecular interactions, a critical factor in crystallization or target binding .

Synthetic Feasibility : The absence of complex extensions (e.g., triazole-pyrazole in ) in the target compound suggests streamlined synthesis, advantageous for industrial-scale production.

Q & A

Q. Table 1: Synthesis Optimization

MethodYield (%)ConditionsKey CatalystReference
Microwave-assisted78100°C, 30 min, DMFPd(OAc)₂
Conventional heating6580°C, 12 h, ethanolNone

Advanced: How can conflicting bioactivity data across studies be systematically addressed?

Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in anticancer assays) arise from differences in:

  • Cell line specificity : Test across panels (e.g., MCF-7 vs. HeLa) to identify selective toxicity .
  • Assay conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) .
  • Compound purity : Validate via DSC/TGA to exclude thermal degradation artifacts .

Q. Mitigation strategy :

Replicate studies with in-house synthesized batches.

Use molecular docking to correlate structural motifs (e.g., dichlorophenyl) with target binding (e.g., kinase inhibition) .

Advanced: What mechanistic insights exist for its biological activity?

Answer:
The compound’s thiazole-acrylonitrile core enables dual mechanisms:

  • Kinase inhibition : The dichlorophenyl group binds ATP pockets in kinases (e.g., EGFR), validated via molecular dynamics simulations .
  • Reactive oxygen species (ROS) induction : Nitrile and fluorophenyl groups enhance electron-deficient regions, promoting oxidative stress in cancer cells .

Q. Experimental validation :

  • Western blotting : Downregulation of phospho-ERK in treated cells .
  • Flow cytometry : Apoptosis induction (Annexin V/PI staining) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:
Focus on substituent modifications :

  • Thiazole ring : Replace 3,4-dichlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Acrylonitrile moiety : Introduce methyl groups to improve metabolic stability .

Q. Methodology :

Synthesize analogs via Suzuki-Miyaura coupling for aryl variations .

Test cytotoxicity (IC₅₀) and logP (HPLC) to correlate hydrophobicity with activity .

Q. Table 2: SAR Trends

SubstituentIC₅₀ (μM)logPTarget Affinity
3,4-Dichlorophenyl1.23.8EGFR
4-Nitrophenyl0.94.1VEGFR2

Advanced: What computational tools predict its pharmacokinetic and toxicity profiles?

Answer:

  • ADMET Prediction : Use SwissADME to assess solubility (ESOL model) and blood-brain barrier permeability .
  • Toxicity : ProTox-II predicts hepatotoxicity risk due to nitrile hydrolysis .
  • Docking : AutoDock Vina simulates binding to CYP450 isoforms to anticipate metabolic pathways .

Validation : Compare in vitro microsomal stability assays with computational results .

Advanced: How to resolve discrepancies in thermal stability data?

Answer:
Conflicting DSC/TGA results (e.g., decomposition at 150°C vs. 180°C) may stem from:

  • Crystallinity : Amorphous batches degrade faster; use recrystallization (ethyl acetate/hexane) to standardize .
  • Atmosphere : Conduct TGA under nitrogen to exclude oxidative decomposition .

Advanced: What strategies optimize regioselectivity in functionalization reactions?

Answer:
To direct reactions (e.g., bromination) to the thiazole’s 5-position:

  • Electrophilic substitution : Use NBS in DCM at 0°C, guided by DFT calculations (electron density maps) .
  • Protecting groups : Temporarily block the acrylonitrile moiety with TMSCl during halogenation .

Basic: What are the compound’s key spectral signatures?

Answer:

  • ¹H NMR : Thiazole protons (δ 7.8–8.2 ppm), aromatic NH (δ 9.1 ppm) .
  • ¹³C NMR : Nitrile carbon (δ 118 ppm), thiazole C2 (δ 165 ppm) .
  • FTIR : C≡N (2230 cm⁻¹), C=N (1600 cm⁻¹) .

Advanced: How to validate its mechanism via in vitro models?

Answer:

  • Kinase assays : Use purified EGFR in a luminescent ADP-Glo™ assay to quantify inhibition .
  • ROS detection : Employ DCFH-DA fluorescence in HCT116 cells .

Advanced: What crystallographic data inform its 3D structure?

Answer:
X-ray studies reveal:

  • Bond angles : Thiazole C-S-C (92°), confirming ring planarity .
  • Torsional strain : E-configuration minimizes steric clash between dichlorophenyl and difluoroaniline groups .

Q. Table 3: Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Unit cell (Å)a=10.2, b=12.4, c=14.7
R-factor0.042

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